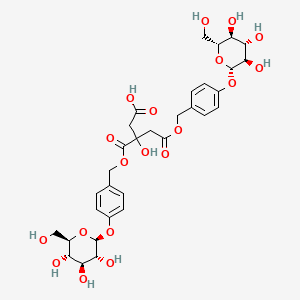

Parishin B

Description

Properties

IUPAC Name |

3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDMOJTKKEMOG-IWOWLDPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Parishin B: A Technical Guide to its Antioxidant Properties and Assay Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin B, a phenolic glucoside derived from Gastrodia elata, has garnered significant interest for its potential therapeutic applications, particularly its neuroprotective effects which are intrinsically linked to its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant characteristics of Parishin B and its analogs, focusing on the core mechanisms of action and the experimental assays used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways and experimental workflows. While direct quantitative data for Parishin B is limited in current literature, data for the structurally similar Parishin C is presented to provide valuable insights.

Introduction to Parishin B and its Antioxidant Potential

Parishins are a group of bioactive phenolic compounds isolated from the traditional Chinese medicinal herb Gastrodia elata Blume (Tianma).[1][2] These compounds, including Parishin B and the more extensively studied Parishin C, are recognized for a range of pharmacological activities, notably their anti-inflammatory and antioxidant effects.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous diseases, including neurodegenerative disorders.[2][4] The antioxidant properties of Parishin B and its related compounds position them as promising candidates for the development of novel therapeutic agents to combat oxidative stress-related pathologies.

Quantitative Antioxidant Activity

Direct quantitative data on the free radical scavenging activity of Parishin B from common chemical assays such as DPPH and ABTS is not extensively available in the current body of scientific literature. However, studies on the closely related compound, Parishin C, provide valuable insights into the potential antioxidant capacity of this class of molecules.

Table 1: In Vitro Antioxidant Activity of Parishin C

| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | ~5-10 | [5][6] |

| ABTS Radical Scavenging | Data Not Available | Trolox | ~2-5 | [7][8] |

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Cellular Antioxidant Activity of Parishin C

| Cell Line | Oxidative Stressor | Parameter Measured | Effect of Parishin C (1-10 µM) | Reference |

| HT22 Hippocampal Neurons | Lipopolysaccharide (LPS) | H₂O₂ Levels | Significant Decrease | [2][4] |

| HT22 Hippocampal Neurons | Lipopolysaccharide (LPS) | Superoxide Anion Levels | Significant Decrease | [2][4] |

| HT22 Hippocampal Neurons | Lipopolysaccharide (LPS) | Malondialdehyde (MDA) Level | Significant Decrease | [4] |

| HT22 Hippocampal Neurons | Lipopolysaccharide (LPS) | Superoxide Dismutase (SOD) Activity | Significant Increase | [2][4] |

Key Antioxidant Mechanisms

The primary antioxidant mechanism of parishins, particularly Parishin C, involves the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2][4]

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9][10] In the presence of oxidative or electrophilic stress, or upon stimulation by activators like Parishin C, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2][4] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[9] This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[11][12]

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[13][14]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[15] The solution should be freshly prepared and protected from light.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound (Parishin B). A control containing only the DPPH solution and the solvent is also prepared.[16]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.[13]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.[17][18]

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color. The extent of decolorization is proportional to the antioxidant activity.[19]

Protocol:

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]

-

Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Reaction Mixture: Add a small volume of the test compound (Parishin B) at various concentrations to a defined volume of the ABTS•+ working solution.[20]

-

Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.[11]

-

Measurement: The absorbance is measured spectrophotometrically at 734 nm.[20]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[21][22]

Principle: The assay typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. The presence of ROS oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.[22]

Protocol (using HepG2 cells):

-

Cell Culture: Seed HepG2 cells in a 96-well plate and culture until they reach confluence.[21]

-

Loading with Probe: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA.[23]

-

Treatment: Remove the DCFH-DA solution and treat the cells with the test compound (Parishin B) at various concentrations.

-

Induction of Oxidative Stress: After an incubation period, induce oxidative stress by adding a free radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[22]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a microplate reader.

-

Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time and comparing the values for the treated cells to the control cells. The results are often expressed as quercetin equivalents.

Conclusion and Future Directions

Parishin B and its analogs demonstrate significant promise as antioxidant agents, primarily through the modulation of the Keap1-Nrf2 signaling pathway. While direct quantitative data for Parishin B in standard chemical assays is an area requiring further investigation, the information available for Parishin C strongly supports the antioxidant potential of this class of compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the antioxidant properties of Parishin B and to elucidate its full therapeutic potential. Future research should focus on obtaining specific IC50 values for Parishin B in various antioxidant assays and further exploring its efficacy in in vivo models of oxidative stress-related diseases.

References

- 1. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 2. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooperation Between the NRF2 Pathway and Oncogenic β‐catenin During HCC Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ojs.openagrar.de [ojs.openagrar.de]

- 12. researchgate.net [researchgate.net]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. thieme-connect.com [thieme-connect.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]

- 20. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3.5. Antioxidant Analysis of HepG2 Cells [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of intracellular antioxidant capacity of HepG2 [bio-protocol.org]

A Technical Guide to Gastrodia elata Extracts: Focusing on the Quantification of Parishin B and its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodia elata Blume, a traditional Chinese medicine commonly known as "Tianma," has been used for centuries to treat a variety of neurological conditions, including headaches, dizziness, and epilepsy.[1] Modern research has identified several bioactive compounds within Gastrodia elata that contribute to its therapeutic effects, with a significant focus on phenolic compounds such as gastrodin and parishins.[2][3] Among these, Parishin B, a phenoxylic glucoside, has garnered attention for its potential neuroprotective properties.[4][5] This technical guide provides an in-depth overview of the extraction of Gastrodia elata, with a specific emphasis on the quantification of Parishin B, and elucidates the molecular pathways underlying its neuroprotective effects.

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Gastrodia elata and its active constituents. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and development in this area.

Data Presentation: Quantitative Analysis of Parishin B

The concentration of Parishin B in Gastrodia elata extracts can vary significantly depending on the extraction methodology employed. The following table summarizes quantitative data from various studies, providing a comparative overview of the efficiency of different extraction techniques in isolating Parishin B and related compounds.

| Extraction Method | Solvent | Key Parameters | Parishin B Yield (mg/g of raw material) | Other Quantified Compounds (mg/g) | Reference |

| Subcritical Water Extraction (SWE) | Water | Temperature: 118°C, Time: 50 min, Solid/Liquid Ratio: 4.5 mg/mL | 7.46 ± 0.18 | Parishin C: 5.27 ± 0.07 | [6] |

| Response Surface Methodology (RSM) Optimized Extraction | 41% Ethanol | Liquid-Solid Ratio: 28.58 mL/g, Soaking Time: 23.91 h, Extraction Time: 46.60 min | Not explicitly stated for Parishin B alone, but optimized for a comprehensive score of gastrodin-type components. | Gastrodin, Gastrodigenin, Parishin A, Parishin C, Parishin E were quantified. | [7][8] |

| Ultrasonication and Enzyme Reaction | Water | Use of ultrasonicator and enzymes (details not specified) | Not explicitly quantified for Parishin B alone, but focused on enhancing overall extraction yield. | Gastrodin, Vanillin, 4-hydroxybenzaldehyde, 4-hydroxybenzyl alcohol were measured. | |

| 80% Aqueous Methanol Extraction | 80% Methanol | Room temperature, constant shaking for 24 h | Not quantified in the provided abstract. | Parishin was isolated. | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of Parishin B from Gastrodia elata, as well as a general protocol for in vitro neuroprotection assays.

Extraction of Parishin B from Gastrodia elata

a) Subcritical Water Extraction (SWE)

This method offers an environmentally friendly and efficient alternative to traditional solvent extraction.

-

Apparatus : A subcritical water extraction system.

-

Procedure :

-

Grind dried Gastrodia elata rhizomes into a fine powder.

-

Place the powdered sample into the extraction vessel.

-

Set the extraction parameters:

-

Temperature: 118°C

-

Time: 50 minutes

-

Solid/Liquid Ratio: 4.5 mg/mL

-

-

Pump water through the vessel at the set temperature and pressure to maintain the subcritical state.

-

Collect the extract and filter to remove solid particles.

-

The resulting extract can be lyophilized or used directly for analysis.[6]

-

b) Optimized Ethanol Extraction using Response Surface Methodology (RSM)

This protocol is optimized for the comprehensive extraction of various gastrodin-type components, including Parishin B.

-

Materials : 41% Ethanol, dried Gastrodia elata powder.

-

Procedure :

-

Mix the Gastrodia elata powder with 41% ethanol at a liquid-to-solid ratio of 28.58 mL/g.

-

Allow the mixture to soak for 23.91 hours.

-

Perform the extraction for 46.60 minutes (the specific extraction technique, e.g., reflux, sonication, should be consistent).

-

Filter the extract to remove solid residues.

-

The filtrate can be concentrated under reduced pressure for further analysis.[7][8]

-

Quantification of Parishin B by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of Parishin B in Gastrodia elata extracts.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient elution using a mixture of (A) water with 0.05% formic acid and (B) acetonitrile with 0.05% formic acid is often employed. A typical gradient could be:

-

0–2.5 min, 1% B

-

2.5–10 min, 1% to 9% B

-

10–14 min, 9% to 20% B

-

14–18 min, 20% to 30% B

-

18–21 min, 30% to 60% B

-

21–24 min, 60% to 80% B

-

24–25 min, 80% to 100% B[6]

-

-

Flow Rate : 0.5 mL/min.[6]

-

Column Temperature : 45°C.[6]

-

Detection Wavelength : UV detection can be set at a wavelength where Parishin B shows maximum absorbance (e.g., around 225 nm or 280 nm).

-

Injection Volume : 5 µL.[10]

-

-

Standard and Sample Preparation :

-

Prepare a stock solution of a Parishin B standard of known concentration in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the Gastrodia elata extract by dissolving a known weight in the same solvent and filtering it through a 0.45 µm syringe filter.

-

-

Quantification :

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared sample extract.

-

Determine the concentration of Parishin B in the sample by comparing its peak area to the standard curve.[1]

-

In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of Parishin B against oxidative stress in a neuronal cell line.

-

Cell Line : HT22 (mouse hippocampal neuronal cells) or SH-SY5Y (human neuroblastoma cells) are commonly used.[2][11]

-

Inducing Agent : Glutamate or hydrogen peroxide (H₂O₂) can be used to induce oxidative stress and cell death.[2][12]

-

Procedure :

-

Seed the neuronal cells in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[12]

-

Pre-treat the cells with various concentrations of Parishin B for a specified duration (e.g., 1-2 hours).

-

Introduce the inducing agent (e.g., 5 mM glutamate) to the wells (except for the control group).[12]

-

Incubate the cells for an appropriate time (e.g., 24 hours).[12]

-

Assess cell viability using a suitable assay, such as the MTT assay or Resazurin assay.[2][12]

-

Measure the absorbance or fluorescence to determine the percentage of viable cells. An increase in cell viability in the Parishin B-treated groups compared to the group treated with the inducing agent alone indicates a neuroprotective effect.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of Parishin B.

Conclusion

Parishin B, a key bioactive component of Gastrodia elata, demonstrates significant potential as a neuroprotective agent. The effective extraction and accurate quantification of Parishin B are crucial for both quality control of herbal preparations and for advancing research into its therapeutic applications. The methodologies outlined in this guide, including subcritical water extraction and HPLC analysis, provide a robust framework for such investigations. Furthermore, the elucidation of its mechanisms of action, particularly through the modulation of the Nrf2 and MAPK signaling pathways, offers valuable insights for the development of novel therapies for neurodegenerative diseases. This technical guide serves as a comprehensive resource to support and stimulate further scientific inquiry into the promising therapeutic properties of Parishin B and Gastrodia elata extracts.

References

- 1. researchgate.net [researchgate.net]

- 2. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Optimal Extraction Study of Gastrodin-Type Components from Gastrodia Elata Tubers by Response Surface Design with Integrated Phytochemical and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway [mdpi.com]

- 9. ruixinbio.com [ruixinbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Parishin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parishin B, a member of the parishin group of bioactive compounds derived from Gastrodia elata Blume, is emerging as a promising neuroprotective agent. This technical guide synthesizes the current understanding of the mechanisms underlying the neuroprotective effects of parishin compounds, with a focus on Parishin C and Macluraparishin C, which have been more extensively studied as analogues. These compounds demonstrate significant therapeutic potential in models of neurodegenerative diseases by mitigating oxidative stress, inflammation, and regulated cell death pathways. The primary mechanisms of action involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This document provides an in-depth overview of the key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often underpinned by oxidative stress and neuroinflammation.[1][2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leading to cellular damage.[3][4] This, in turn, can trigger inflammatory responses and programmed cell death, or apoptosis.[3][5]

Gastrodia elata Blume is a traditional Chinese herb long used for neurological disorders.[6][7] Parishin C (PaC), a major bioactive component of this herb, has demonstrated significant neuroprotective properties.[6] Similarly, Macluraparishin C (MPC), a novel parishin compound, has also shown potent neuroprotective activity.[8] This guide will delve into the molecular mechanisms and experimental evidence supporting the neuroprotective role of these parishin compounds, providing a foundational resource for researchers in the field.

Mechanisms of Neuroprotection

The neuroprotective effects of parishin compounds are multifaceted, primarily revolving around their potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of key cellular signaling pathways.

Attenuation of Oxidative Stress and Inflammation

Parishin compounds have been shown to effectively reduce oxidative stress. In cellular models, Parishin C treatment can inhibit the levels of ROS and peroxides, and decrease malondialdehyde (MDA), a marker of lipid peroxidation.[1][6] Concurrently, it enhances the activity of crucial antioxidant enzymes like superoxide dismutase (SOD).[1][6] This reduction in oxidative stress is critical, as excessive ROS can damage neurons and contribute to the pathology of neurodegenerative diseases.[3][4]

Furthermore, parishins exhibit anti-inflammatory properties by suppressing the release of pro-inflammatory factors in preclinical models of cerebral ischemia.[6][7] This dual action of combating both oxidative stress and inflammation makes parishins compelling candidates for neuroprotective therapies.

The Nrf2 Signaling Pathway

A key mechanism for the antioxidant effects of Parishin C is the activation of the Nrf2 signaling pathway.[1][2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[1][9] Upon exposure to oxidative stress or in the presence of activators like Parishin C, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[9][10]

Parishin C promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant factors such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2] The importance of this pathway is highlighted by experiments where inhibiting Nrf2 (e.g., with Brusatol or siRNA) reverses the protective effects of Parishin C against oxidative stress.[1][2]

References

- 1. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. Redox and oxidant-mediated regulation of apoptosis signaling pathways: immuno-pharmaco-redox conception of oxidative siege versus cell death commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 10. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Effects of Parishin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes preliminary research findings on the anti-inflammatory properties of Parishin B, a phenolic glucoside derived from the traditional medicinal herb Gastrodia elata. While research specifically isolating Parishin B's anti-inflammatory action is emerging, studies on related Parishin compounds and extracts of G. elata provide a foundational understanding of its potential mechanisms. This document outlines quantitative data from relevant studies, details key experimental protocols, and visualizes the implicated signaling pathways to support further research and development.

Quantitative Data Presentation

The anti-inflammatory effects of Parishin and its analogues have been quantified in several preclinical models. The data below is summarized from studies on "Parishin" in a sepsis model, which provides strong preliminary evidence for the potential effects of Parishin B.

Table 1: Effect of Parishin on Plasma Pro-inflammatory Cytokine Levels in Septic Mice

| Cytokine | Sham Group (pg/mL) | Sepsis Group (pg/mL) | Sepsis + Parishin Group (pg/mL) |

| TNF-α | 164.8 ± 49.65 | 379.2 ± 44.45 | 275.5 ± 26.15 |

| IL-1β | 87.83 ± 10.72 | 244.0 ± 25.40 | 160.2 ± 17.39 |

| IL-6 | 182.2 ± 43.92 | 355.8 ± 52.80 | 253.5 ± 43.11 |

| Data extracted from a study on sepsis-induced intestinal injury. Parishin treatment significantly reduced the plasma concentrations of TNF-α, IL-1β, and IL-6 compared to the untreated sepsis group[1]. |

Implicated Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that Parishin B and its related compounds exert anti-inflammatory effects by modulating key signaling pathways. One study has directly reported that Parishin B inhibits the progression of hepatocellular carcinoma by suppressing NF-κB activation in CD4+ T cells[2]. Other Parishins have been shown to act on related pathways.

2.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Evidence suggests that Parishin compounds can inhibit the activation of this pathway[1][2]. Parishin C, for instance, has been shown to reverse the nuclear translocation of NF-κB stimulated by lipopolysaccharide (LPS)[3]. This inhibition prevents the downstream production of inflammatory mediators.

2.2 PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation, and its dysregulation is linked to inflammatory processes and cancer. One study has shown that Parishin B can target and inhibit TRIB3, which in turn blocks the TRIB3-AKT1 interaction[2][4]. While this study was in the context of breast cancer, the modulation of the Akt pathway is a significant finding, as Akt can influence the NF-κB family of transcription factors[2][5]. This suggests an indirect route by which Parishin B may exert anti-inflammatory effects.

2.3 Nrf2 Signaling Pathway

Though studied more in the context of Parishin C, the Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress, which is intrinsically linked to inflammation. Parishin C has been found to activate the Nrf2 signaling pathway, promoting the nuclear translocation of Nrf2 and activating downstream antioxidant factors[3][6][7]. This action reduces oxidative stress and subsequently inhibits inflammation, including the production of pro-inflammatory cytokines[3][6].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary assessment of Parishin's anti-inflammatory effects.

3.1 In Vivo Sepsis Animal Model

This model is used to evaluate the systemic anti-inflammatory effects of a compound in a living organism.

-

Objective: To induce a systemic inflammatory response syndrome (sepsis) in mice to test the therapeutic efficacy of Parishin.

-

Model: Cecal Ligation and Puncture (CLP) is a widely used and accepted model as it mimics the polymicrobial nature of clinical sepsis[8][9].

-

Procedure:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Surgical Prep: The abdomen is shaved and disinfected with an antiseptic solution.

-

Laparotomy: A 1-2 cm midline incision is made through the skin and peritoneum to expose the abdominal cavity[8][10].

-

Cecal Ligation: The cecum is located and ligated below the ileocecal valve with a silk suture. The degree of ligation can be adjusted to modulate the severity of sepsis[9].

-

Puncture: The ligated cecum is punctured once or twice with a sterile needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritoneal infection[8].

-

Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.

-

Resuscitation & Treatment: Post-surgery, animals receive fluid resuscitation (e.g., subcutaneous saline) and are administered either vehicle or Parishin at predetermined doses.

-

Monitoring & Endpoint: Animals are monitored for survival, and blood/tissue samples are collected at specified time points (e.g., 24-72 hours) for cytokine analysis[1].

-

-

Sham Control: Sham-operated animals undergo the same surgical procedure, including cecum exposure, but without ligation and puncture[8].

3.2 In Vitro Anti-inflammatory Assays

These assays are used for initial screening and to elucidate cellular mechanisms of action.

-

Objective: To determine the direct effects of Parishin B on inflammatory responses in cultured cells.

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are commonly used[6][11].

-

Procedure:

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 3 × 10⁵ cells/well in a 6-well plate) and allowed to adhere[11].

-

Treatment: Cells are pre-treated with various concentrations of Parishin B for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium[6]. A control group without LPS stimulation is also maintained.

-

Incubation: Cells are incubated for a further period (e.g., 12-24 hours).

-

Sample Collection: The cell culture supernatant is collected for analysis of secreted inflammatory mediators. The cells are lysed to extract protein or RNA for further analysis.

-

3.3 Cytokine and Nitric Oxide (NO) Measurement

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma (from in vivo models) or cell culture supernatant.

-

Method: Utilizes specific antibodies to capture and detect the target cytokine. The assay produces a colorimetric signal, the intensity of which is proportional to the amount of cytokine present. Commercially available ELISA kits are typically used according to the manufacturer's instructions.

-

-

Griess Assay for Nitric Oxide (NO):

-

Principle: Measures the amount of nitrite, a stable breakdown product of NO, in the cell culture supernatant. Increased NO production is a marker of inflammation.

-

Method: The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo compound. The absorbance is measured with a microplate reader (e.g., at 570 nm), and the nitrite concentration is determined by comparison to a standard curve[12].

-

3.4 Western Blotting

-

Objective: To detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-IκBα, NF-κB p65, p-Akt).

-

Method:

-

Protein Extraction: Cells or tissues are lysed to release total protein.

-

Quantification: Protein concentration is determined using an assay like the BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is captured on film or with a digital imager. Band intensity is quantified using densitometry software.

-

Conclusion and Future Directions

The preliminary evidence, primarily drawn from studies on Parishin and its analogues, strongly suggests that Parishin B possesses significant anti-inflammatory potential. The primary mechanisms appear to involve the inhibition of the pro-inflammatory NF-κB signaling pathway and modulation of the PI3K/Akt pathway. Quantitative data from animal models shows a marked reduction in key inflammatory cytokines.

For drug development professionals, Parishin B represents a promising lead compound. Future research should focus on:

-

Conducting studies specifically with purified Parishin B to confirm the effects observed with general Parishin extracts and other analogues.

-

Elucidating the precise molecular target of Parishin B within the NF-κB and Akt pathways.

-

Evaluating its efficacy in a broader range of chronic inflammatory disease models (e.g., arthritis, inflammatory bowel disease).

-

Performing detailed pharmacokinetic and toxicological studies to assess its safety profile and viability as a therapeutic agent.

References

- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-kappa B inhibition markedly enhances sensitivity of resistant breast cancer tumor cells to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

Parishin B in traditional Chinese medicine research applications

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds derived from traditional Chinese medicine.

Introduction

Parishin B is a phenolic compound isolated from Gastrodia elata Blume, a well-known traditional Chinese medicine.[1] While historically, research on Parishin B has been focused on its isolation and pharmacokinetics, recent studies have unveiled its significant potential as a targeted anti-cancer agent.[1] This guide provides a comprehensive overview of the current research on Parishin B, with a specific focus on its application in breast cancer. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides methodologies for the critical experiments cited.

Chapter 1: Mechanism of Action in Breast Cancer Inhibition

Recent research has identified Parishin B as a novel small molecule antagonist of Tribbles homolog 3 (TRIB3).[1] The aberrant activation of the PI3K/Akt signaling pathway is a significant driver in the proliferation, invasion, and migration of various tumor cells, including breast cancer.[1] TRIB3 has been shown to mediate breast cancer progression by interacting directly with AKT1, a key kinase in this pathway.[1][2]

Parishin B exerts its anti-cancer effects by directly targeting TRIB3. Through high-throughput molecular docking, it was discovered that Parishin B binds to the C-terminal kinase-like domain of TRIB3.[1] This binding was physically confirmed using a Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP) assays.[1][3] By occupying this domain, Parishin B effectively blocks the protein-protein interaction between TRIB3 and AKT1.[1][2] This disruption inhibits the downstream PI3K/Akt signaling cascade and also affects the expression of cell cycle-related genes, such as CDK1 and Cyclin B1.[1][3] The culmination of these molecular events is the suppression of breast cancer cell proliferation, invasion, and ultimately, the inhibition of lung metastasis.[1][2]

Chapter 2: Quantitative Pharmacological Data

The efficacy of Parishin B has been evaluated in both in vitro and in vivo models of breast cancer. The data demonstrates a dose-dependent inhibition of cancer cell viability and metastatic potential.

Table 1: In Vitro Efficacy of Parishin B on Breast Cancer Cells

| Cell Line | Assay Type | Concentrations Tested | Key Findings | Reference |

| MDA-MB-231 (Breast Cancer) | CCK-8 (Proliferation) | 5 µM, 10 µM, 20 µM | Significant inhibition of cell proliferation. | [1] |

| MDA-MB-231 | Flow Cytometry (Apoptosis) | 5 µM, 10 µM, 20 µM | Dose-dependent increase in the rate of apoptosis. | [1] |

| MDA-MB-231 | Flow Cytometry (Cell Cycle) | 5 µM, 10 µM, 20 µM | Induced cell cycle arrest. | [1][3] |

| MDA-MB-231 | Colony Formation | Not specified | Reduced the colony-forming ability of cancer cells. | [1][2] |

| MDA-MB-231 | Transwell Assay | Not specified | Suppressed the invasion and migration capabilities of cancer cells. | [1][2] |

| MCF-10A (Normal Breast) | CCK-8 (Proliferation) | Not specified | No significant drug toxicity observed in normal breast epithelial cells. | [1][2] |

Table 2: In Vivo Efficacy of Parishin B in a Breast Cancer Lung Metastasis Model

| Animal Model | Treatment Groups | Administration Route & Schedule | Primary Outcome | Reference |

| Female BALB/c nude mice | 1. Control (Vehicle) | Intraperitoneal (IP) injection, once daily | Significant lung metastatic colonization. | [1] |

| (4-5 weeks old) with | 2. Parishin B (Low Dose: 4 mg/kg) | IP injection, once daily | Significant inhibition of BC lung metastasis. | [1] |

| MDA-MB-231-LUC cells | 3. Parishin B (High Dose: 8 mg/kg) | IP injection, once daily | Stronger inhibition of BC lung metastasis. | [1] |

| 4. Paclitaxel (Positive Control: 4 mg/kg) | IP injection, twice a week | Inhibition of BC lung metastasis. | [1] |

Chapter 3: Key Experimental Protocols

Reproducing the findings for Parishin B requires specific experimental setups. Below are detailed methodologies for the key assays used to validate its mechanism and efficacy.

In Vivo Breast Cancer Lung Metastasis Model

-

Objective: To evaluate the effect of Parishin B on the lung metastasis of breast cancer in a live animal model.[1]

-

Materials:

-

Methodology:

-

Culture MDA-MB-231-LUC cells and prepare a cell suspension.

-

Inject each mouse via the tail vein with 2 × 10⁶ cells suspended in 200 µL of PBS.[1]

-

Randomly divide the mice into four treatment groups: Control, Low-Dose PB (4 mg/kg), High-Dose PB (8 mg/kg), and PTX (4 mg/kg).[1]

-

Administer treatments via intraperitoneal injection. Parishin B is given once daily, while PTX is given twice a week.[1]

-

Monitor tumor progression and metastasis using an in vivo imaging system to detect luciferase activity.

-

At the end of the study period, harvest lungs for histological analysis to confirm and quantify metastatic nodules.

-

Target Engagement & Interaction Assays

Validating that Parishin B physically interacts with TRIB3 and blocks its downstream interactions is crucial.

-

A. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm the direct binding of Parishin B to TRIB3 in a cellular context.[3]

-

Methodology:

-

Treat MDA-MB-231 cells with Parishin B or a vehicle control.

-

Harvest and lyse the cells.

-

Divide the lysates into aliquots and heat them at a range of temperatures (e.g., 50°C, 55°C, 60°C) for 10 minutes, followed by a 3-minute cooling period.[3]

-

Centrifuge to separate soluble proteins from precipitated proteins.

-

Analyze the amount of soluble TRIB3 in the supernatant of each sample using Western blotting. A positive result is indicated by increased thermal stability (more soluble protein at higher temperatures) of TRIB3 in the Parishin B-treated group.

-

-

-

B. Co-Immunoprecipitation (Co-IP):

-

Objective: To demonstrate that Parishin B disrupts the interaction between TRIB3 and AKT1.[1]

-

Methodology:

-

Treat MDA-MB-231 cells with Parishin B or a vehicle control.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein interactions.

-

Incubate the cell lysates with an antibody specific to TRIB3.

-

Add Protein A/G magnetic beads to capture the TRIB3-antibody complexes.[3]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins from the beads and analyze the eluate using Western blotting with an antibody for AKT1. A decrease in the AKT1 signal in the Parishin B-treated sample indicates that the TRIB3-AKT1 interaction was blocked.

-

-

In Vitro Cell-Based Assays

A series of in vitro assays are necessary to characterize the phenotypic effects of Parishin B on cancer cells.

-

A. Flow Cytometry for Apoptosis and Cell Cycle:

-

Objective: To quantify the effects of Parishin B on programmed cell death and cell cycle distribution.[1]

-

Methodology:

-

Seed MDA-MB-231 cells in 6-well plates at a density of 5 x 10⁵ cells per well and culture for 24 hours.[1]

-

Treat the cells with various concentrations of Parishin B (e.g., 5 µM, 10 µM, 20 µM) for an additional 24 hours.[1]

-

Harvest the cells using EDTA.[1]

-

For apoptosis, stain cells using an Annexin V-FITC/PI double staining kit according to the manufacturer's protocol.[1]

-

For cell cycle analysis, fix cells in ethanol and stain with propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

-

Summary and Future Directions

The current body of research strongly indicates that Parishin B, a natural compound from Gastrodia elata Blume, is a promising therapeutic agent for the treatment of breast cancer.[2] Its well-defined mechanism of action—targeting TRIB3 to inhibit the TRIB3-AKT1 interaction and downregulate the PI3K/Akt pathway—provides a solid foundation for its further development.[1][2]

Future research should focus on:

-

Broadening the Scope: Investigating the efficacy of Parishin B in other cancer types where the PI3K/Akt pathway is frequently hyperactivated.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conducting detailed studies to optimize dosing, scheduling, and formulation to improve bioavailability and therapeutic index.

-

Combination Therapies: Exploring the synergistic potential of Parishin B with existing chemotherapies or immunotherapies.

-

Translational Studies: Advancing Parishin B through further preclinical toxicology studies to enable its entry into clinical trials.

References

Parishin B: A Technical Guide to its Solubility Profile in DMSO and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Parishin B, a naturally occurring phenolic glycoside isolated from Gastrodia elata.[1][2] Understanding the solubility of Parishin B is critical for its application in preclinical research, from in vitro cellular assays to in vivo animal studies. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination and stock solution preparation, and visualizes key concepts related to its use and mechanism of action.

Parishin B Solubility Profile

Parishin B exhibits significantly different solubility in organic solvents compared to aqueous solutions. The following tables summarize the available quantitative data for its solubility.

Solubility in Standard Solvents

Dimethyl sulfoxide (DMSO) and water are common solvents for preparing stock solutions of Parishin B for in vitro experiments. It is important to note that achieving the stated solubility in both solvents requires mechanical assistance, such as ultrasonication.[1][2] For DMSO, using a fresh, anhydrous grade is recommended as hygroscopic DMSO can negatively impact solubility.[2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 50 mg/mL | 68.62 mM | Requires sonication for dissolution.[1][2] |

| Water | 50 mg/mL | 68.62 mM | Requires sonication for dissolution.[1][2] |

Molecular Weight of Parishin B: 728.65 g/mol [1]

Solubility in Aqueous Co-Solvent Systems for In Vivo Use

Due to the challenges of direct administration of poorly soluble compounds in aqueous systems, specific co-solvent formulations are required for in vivo studies. These formulations typically start with a concentrated stock in DMSO, which is then serially diluted into a mixture of solubilizing agents and buffers.

| Co-Solvent System | Final Concentration | Result |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.43 mM) | Clear Solution[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.43 mM) | Clear Solution[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.43 mM) | Clear Solution[1] |

Experimental Protocols

Accurate and reproducible experimental results depend on proper sample preparation. The following protocols provide detailed methodologies for determining solubility and preparing solutions for experimental use.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the saturation solubility of Parishin B in a specific solvent (e.g., PBS, pH 7.4).

Materials:

-

Parishin B (solid powder)

-

Solvent of interest (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Methodology:

-

Preparation: Add an excess amount of solid Parishin B to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, centrifuge the samples at high speed (e.g., 10,000 rpm for 20 minutes).[5]

-

Sample Collection: Carefully collect the supernatant. For further purification, the supernatant can be passed through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the clear, saturated solution with the solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of Parishin B in the diluted sample using a validated analytical method like HPLC or UV-Vis spectrophotometry.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol for Preparing an In Vivo Formulation

This protocol details the step-by-step preparation of a common co-solvent vehicle for animal administration.[2][6]

Objective: To prepare a 1 mL working solution of Parishin B at 2.5 mg/mL.

Materials:

-

Parishin B stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Initial Dilution: In a sterile tube, add 400 µL of PEG300.

-

Add Drug Stock: To the PEG300, add 100 µL of the 25 mg/mL Parishin B stock solution in DMSO. Mix thoroughly by vortexing until the solution is homogeneous.

-

Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until clear.

-

Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]

-

Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[2]

Visualizations: Workflows and Pathways

Signaling Pathway of Parishin B in Breast Cancer

Parishin B has been identified as an inhibitor of the TRIB3-AKT1 interaction, which plays a role in breast cancer progression.[7][8][9] This disruption affects the PI3K/Akt signaling pathway, leading to reduced cell proliferation and metastasis.[7][8]

Caption: Parishin B blocks the TRIB3-AKT1 interaction, inhibiting the PI3K/Akt pathway.

Experimental Workflow for Solubility Determination

The process of determining compound solubility follows a structured, multi-step workflow from preparation to final analysis.

Caption: A typical experimental workflow for determining thermodynamic solubility.

Logical Relationship: Solubility and Formulation Strategy

The inherent solubility of a compound dictates the formulation strategy required for its use in different experimental contexts.

Caption: Formulation strategies are dictated by Parishin B's solubility characteristics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Parishin B Administration in In Vivo Mouse Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin B, a phenolic compound, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for the in vivo administration of Parishin B in a mouse model of breast cancer lung metastasis. The methodologies outlined are based on published research and are intended to guide researchers in designing and executing similar preclinical studies. The primary mechanism of action highlighted is the inhibition of the TRIB3-AKT1 interaction, leading to the suppression of cancer cell proliferation and metastasis.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vivo experiments evaluating the efficacy of Parishin B in a breast cancer lung metastasis mouse model.

Table 1: In Vivo Efficacy of Parishin B on Lung Metastasis

| Treatment Group | Dosage | Administration Route | Frequency | Number of Lung Metastatic Nodules (Mean ± SD) |

| Control (Vehicle) | - | Intraperitoneal | Daily | Data not available in abstract |

| Parishin B (Low) | 4 mg/kg | Intraperitoneal | Daily | Data not available in abstract |

| Parishin B (High) | 8 mg/kg | Intraperitoneal | Daily | Data not available in abstract |

| Paclitaxel (PTX) | 4 mg/kg | Intraperitoneal | Twice a week | Data not available in abstract |

Quantitative data on the number of metastatic nodules and fluorescence intensity was reported to show a significant reduction with Parishin B treatment but specific values from the primary source are not available in the abstract.[1][2]

Signaling Pathway

Parishin B exerts its anti-cancer effects by targeting the TRIB3 protein, which disrupts its interaction with AKT1. This interference with the PI3K/Akt signaling pathway ultimately inhibits downstream processes that promote cancer cell proliferation and survival.

Caption: Parishin B inhibits the TRIB3-AKT1 interaction, disrupting the PI3K/Akt signaling pathway and reducing cancer cell proliferation and metastasis.

Experimental Protocols

Breast Cancer Lung Metastasis Mouse Model

This protocol describes the establishment of a breast cancer lung metastasis model in mice using the MDA-MB-231-LUC human breast cancer cell line.

Materials:

-

Female BALB/c nude mice (4-5 weeks old)

-

MDA-MB-231-LUC (luciferase-expressing) human breast cancer cells

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles (27-30 gauge)

-

Cell culture reagents

Procedure:

-

Cell Culture: Culture MDA-MB-231-LUC cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells per 200 µL.[1]

-

Animal Acclimatization: Acclimatize the female BALB/c nude mice for at least one week before the experiment.

-

Tumor Cell Injection: Inject 2 x 10^6 MDA-MB-231-LUC cells in a 200 µL PBS suspension into the lateral tail vein of each mouse.[1]

-

Monitoring: Monitor the mice regularly for signs of tumor development and metastasis using bioluminescence imaging.

Caption: Workflow for the in vivo evaluation of Parishin B in a breast cancer lung metastasis mouse model.

Parishin B Formulation and Administration

This protocol details the preparation and intraperitoneal administration of Parishin B.

Materials:

-

Parishin B powder

-

Vehicle for dissolution (e.g., sterile PBS, or PBS with a small percentage of a solubilizing agent like DMSO, followed by dilution in PBS. The exact vehicle for Parishin B was not specified in the primary source and should be determined based on its solubility characteristics).

-

Syringes and needles (25-27 gauge)

Procedure:

-

Formulation:

-

Accurately weigh the Parishin B powder.

-

Dissolve the powder in the chosen vehicle to achieve the desired final concentrations for the 4 mg/kg and 8 mg/kg dosages. The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL).

-

Ensure the solution is sterile, for example, by sterile filtering.

-

-

Animal Restraint: Properly restrain the mouse to expose the abdominal area.

-

Injection Site: Identify the lower right or left quadrant of the abdomen.

-

Intraperitoneal Injection:

-

Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the Parishin B solution slowly.

-

-

Treatment Schedule: Administer the intraperitoneal injections once daily for the duration of the study (e.g., 6 weeks).[1]

Assessment of Lung Metastasis

This protocol describes the methods for quantifying lung metastasis at the end of the study.

Materials:

-

Bioluminescence imaging system

-

Dissection tools

-

Formalin (10% neutral buffered)

-

Paraffin embedding reagents

-

Microtome

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Bioluminescence Imaging: Prior to euthanasia, perform in vivo bioluminescence imaging to quantify the overall metastatic burden in the lungs.

-

Euthanasia and Tissue Collection: Euthanize the mice according to approved institutional animal care and use committee protocols. Carefully dissect and collect the lungs.

-

Metastatic Nodule Count: Visually count the number of metastatic nodules on the surface of all lung lobes.

-

Histological Analysis (H&E Staining):

-

Fix the lung tissues in 10% neutral buffered formalin.

-

Process the fixed tissues and embed them in paraffin.

-

Section the paraffin-embedded lung tissues at a thickness of 4-5 µm.

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with Hematoxylin and Eosin.

-

Dehydrate and mount the stained sections.

-

Examine the sections under a microscope to confirm the presence and morphology of metastatic lesions.

-

Conclusion

The provided protocols and data offer a comprehensive guide for the in vivo investigation of Parishin B in mouse models of cancer. The findings suggest that Parishin B is a promising therapeutic candidate that warrants further preclinical evaluation. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression in Parishin B Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Parishin B on protein expression. The protocols and data presented are intended to facilitate research into the mechanisms of action of Parishin B, a compound that has shown potential in cancer therapy, particularly in inhibiting breast cancer proliferation and metastasis.[1][2][3]

Introduction

Parishin B is a compound that has been identified as a potential inhibitor of TRIB3, a protein implicated in breast cancer progression.[1][2][3] By targeting TRIB3, Parishin B can block the TRIB3-AKT1 interaction, thereby influencing downstream signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle.[1][2][3] Western blot analysis is a fundamental technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation levels of key proteins in cells treated with Parishin B.

Key Signaling Pathways Affected by Parishin B

1. PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[4][5] Parishin B has been shown to modulate this pathway. Specifically, it has been observed to affect the phosphorylation levels of PI3K and Akt in MDA-MB-231 breast cancer cells.[2] By blocking the interaction between TRIB3 and AKT1, Parishin B can influence the downstream effects of this pathway.[1][2][3]

2. Cell Cycle Regulation:

Parishin B has been found to inhibit the G2/M phase of the cell cycle, leading to reduced cell proliferation.[2] This is consistent with observed changes in the expression levels of key cell cycle regulatory proteins, such as Cyclin Dependent Kinase 1 (CDK1) and Cyclin B1.[2]

Data Presentation: Protein Expression Changes Induced by Parishin B

The following table summarizes the qualitative changes in the expression of key proteins in MDA-MB-231 human breast cancer cells following treatment with Parishin B, as determined by Western blot analysis.

| Target Protein | Cell Line | Parishin B Concentration | Treatment Duration | Observed Effect | Reference |

| p-PI3K | MDA-MB-231 | 20 µM | 24 hours | Upregulated | [2] |

| p-Akt | MDA-MB-231 | 20 µM | 24 hours | Upregulated | [2] |

| CDK1 | MDA-MB-231 | Not Specified | Not Specified | Downregulated | [2] |

| Cyclin B1 | MDA-MB-231 | Not Specified | Not Specified | Downregulated | [2] |

Note: The original study presented qualitative data through Western blot images. The terms "Upregulated" and "Downregulated" are based on the visual interpretation of these blots as presented in the cited literature.

Experimental Protocols

Cell Culture and Treatment with Parishin B

This protocol is based on methodologies used for the MDA-MB-231 breast cancer cell line.[1]

Materials:

-

MDA-MB-231 cells

-

Leibovitz's L-15 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Parishin B (PB)

-

Dimethyl sulfoxide (DMSO)

-

6-well plates or 10 cm culture dishes

Procedure:

-

Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare a stock solution of Parishin B in DMSO.

-

Treat the cells with the desired concentrations of Parishin B (e.g., 5 µM, 10 µM, 20 µM) for the specified duration (e.g., 24 hours).[2] An equivalent volume of DMSO should be added to the control group.

Protein Extraction

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.

-

Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a suitable protein assay, such as the BCA assay.

Western Blot Analysis

This protocol is adapted from methodologies described for analyzing protein expression in Parishin B-treated cells.[1]

Materials:

-

Protein samples

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-CDK1, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software, such as ImageJ.[1] Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).

Visualizations

Caption: Parishin B's inhibition of TRIB3 affects the PI3K/Akt signaling pathway.

Caption: Experimental workflow for Western blot analysis of Parishin B-treated cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening for Inhibitors of the TRIB3-AKT1 Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parishin B is a natural phenolic compound that has been identified as a potent inhibitor of the protein-protein interaction (PPI) between Tribbles homolog 3 (TRIB3) and the serine/threonine kinase AKT1.[1][2][3] The TRIB3-AKT1 interaction plays a crucial role in oncogenesis, particularly in breast cancer, by modulating the PI3K/Akt signaling pathway. TRIB3 binding to AKT1 prevents the subsequent phosphorylation and degradation of the transcription factor FOXO1, promoting cancer cell proliferation, stemness, and metastasis.[4][5][6] Therefore, the disruption of the TRIB3-AKT1 interaction represents a compelling therapeutic strategy.

These application notes provide a comprehensive overview and detailed protocols for establishing high-throughput screening (HTS) campaigns to identify novel small-molecule inhibitors of the TRIB3-AKT1 PPI. The described assays are designed for robustness, scalability, and compatibility with automated HTS platforms.

TRIB3-AKT1 Signaling Pathway

The interaction between the TRIB3 pseudokinase and AKT1 is a critical node in cell survival signaling. TRIB3, through its C-terminal domain, binds directly to AKT1. This interaction shields the transcription factor FOXO1 from being phosphorylated by AKT1. Unphosphorylated FOXO1 remains active, but the TRIB3-AKT1 complex interferes with this process, ultimately promoting the expression of genes involved in cell proliferation and survival. Inhibitors that block the TRIB3-AKT1 interface can restore the normal signaling cascade, leading to an anti-tumor effect.[4][6]

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of Tribbles pseudokinase-3 promotes Akt-driven tumorigenesis via FOXO inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRIB3 suppresses tumorigenesis by controlling mTORC2/AKT/FOXO signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cellular Thermal Shift Assay (CETSA®) for Determining Parishin B Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a ligand, such as a small molecule drug, with its protein target within a cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1] When a protein is heated, it denatures and aggregates; however, the binding of a ligand can increase the protein's thermal stability, resulting in a higher denaturation temperature.[1] By measuring the amount of soluble protein remaining after heat treatment at various temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of a ligand indicates target engagement.[2]

Parishin B, a phenolic glycoside, has been identified as a potential therapeutic agent in breast cancer.[3][4] Studies have shown that Parishin B can bind to the pseudokinase Tribbles Homolog 3 (TRIB3) and disrupt its interaction with the serine/threonine kinase AKT1.[3][4] This interaction is crucial as TRIB3 is known to mediate breast cancer proliferation and metastasis through its interaction with AKT1.[3][4] Verifying the direct binding of Parishin B to TRIB3 in a cellular context is a critical step in validating its mechanism of action.

This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of Parishin B with TRIB3 in a breast cancer cell line. It includes methodologies for both generating a CETSA melting curve and performing an isothermal dose-response (ITDR) experiment to quantify the apparent affinity of the interaction.

Signaling Pathway: TRIB3-Mediated Regulation of AKT1

TRIB3 acts as a scaffold protein, and its interaction with AKT1 is a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. TRIB3 binding to AKT1 can modulate its activity, thereby influencing downstream processes that control cell proliferation, survival, and metastasis. Parishin B is hypothesized to bind to TRIB3, leading to a conformational change that prevents the TRIB3-AKT1 interaction. This releases the inhibitory effect on downstream signaling pathways, impacting cell cycle regulation.[3][4]

Experimental Workflow

The overall workflow for assessing Parishin B and TRIB3 target engagement using CETSA involves several key steps, from cell treatment to data analysis. The process is initiated by treating cultured cells with Parishin B, followed by heat treatment, cell lysis, and separation of soluble and aggregated proteins. The amount of soluble TRIB3 is then quantified, typically by Western blotting.

Experimental Protocols

Protocol 1: CETSA Melting Curve for Parishin B and TRIB3